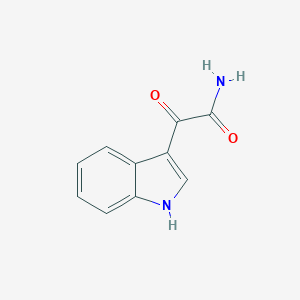
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione, also known as tetrabromobisphenol A (TBBPA), is a synthetic chemical that is widely used as a flame retardant in various consumer products, including electronics, plastics, and textiles. Despite its widespread use, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
TBBPA has been widely used as a flame retardant in various consumer products due to its high thermal stability and effectiveness in preventing the spread of fire. However, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to be persistent in the environment, and its presence has been detected in various environmental matrices, including air, water, soil, and sediment. Therefore, TBBPA research has focused on its environmental fate, transport, and toxicity.
Wirkmechanismus
TBBPA is known to interact with various biological targets, including enzymes, receptors, and ion channels. TBBPA has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and cytochrome P450 enzymes. TBBPA has also been found to bind to estrogen receptors and disrupt the endocrine system, leading to adverse effects on reproductive and developmental processes. Additionally, TBBPA can affect ion channels, including voltage-gated sodium and calcium channels, leading to changes in neuronal excitability and function.
Biochemische Und Physiologische Effekte
TBBPA has been found to have various biochemical and physiological effects on living organisms. TBBPA exposure has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types. TBBPA exposure has also been associated with changes in lipid metabolism, glucose homeostasis, and thyroid hormone levels in animal models. In humans, TBBPA exposure has been linked to adverse effects on reproductive and developmental processes, as well as neurobehavioral and immune system effects.
Vorteile Und Einschränkungen Für Laborexperimente
TBBPA has been widely used as a flame retardant in various consumer products, making it readily available for laboratory experiments. However, the use of TBBPA in laboratory experiments has some limitations. TBBPA is a complex chemical mixture that contains various impurities and byproducts, which can affect the reproducibility and accuracy of experimental results. Additionally, TBBPA is a highly reactive chemical that can undergo transformation in the environment, leading to the formation of other compounds that may have different toxicological properties.
Zukünftige Richtungen
Future research on TBBPA should focus on several areas, including the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products. Additionally, research should be conducted on the potential health effects of TBBPA exposure in vulnerable populations, such as pregnant women, infants, and children. Finally, research should be conducted on the potential interactions between TBBPA and other environmental contaminants, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which may have additive or synergistic effects on human health.
Conclusion
In conclusion, TBBPA is a synthetic chemical that is widely used as a flame retardant in various consumer products. Despite its effectiveness in preventing the spread of fire, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to have various biochemical and physiological effects on living organisms, and its presence has been detected in various environmental matrices. Future research should focus on the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products.
Synthesemethoden
TBBPA is synthesized by the bromination of bisphenol A (BPA), which is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins. The bromination process involves the addition of bromine atoms to the phenolic rings of BPA, resulting in the formation of TBBPA. The reaction can be carried out using various methods, including the use of bromine gas, N-bromosuccinimide, or other brominating agents.
Eigenschaften
CAS-Nummer |
157589-00-9 |
|---|---|
Produktname |
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydrodibenzofuran-1,2-dione |
InChI |
InChI=1S/C12H10O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6H,1-4H2 |
InChI-Schlüssel |
MGLSDRIVKRPRDK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
Synonyme |
1,2-Dibenzofurandione, 6,7,8,9-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



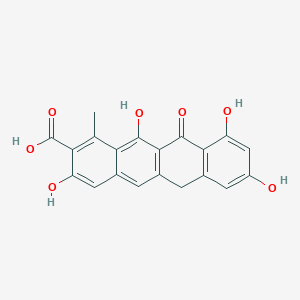
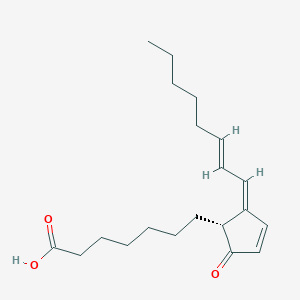
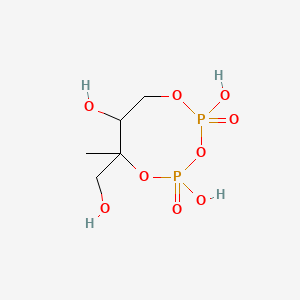
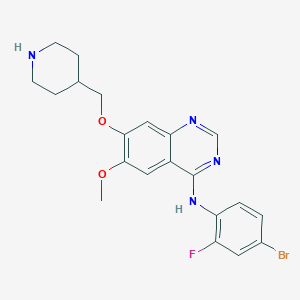
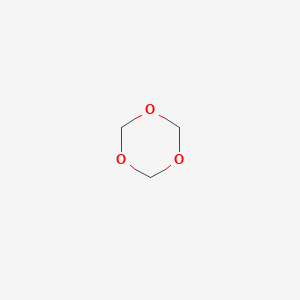

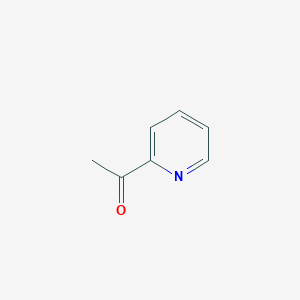
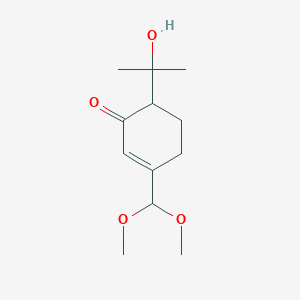
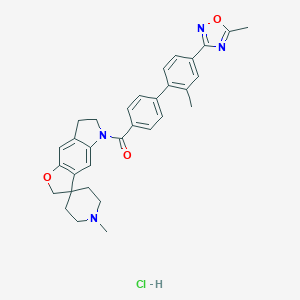
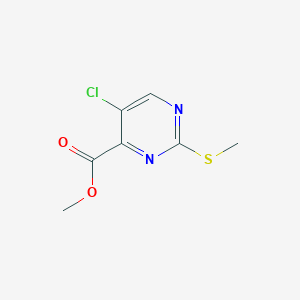
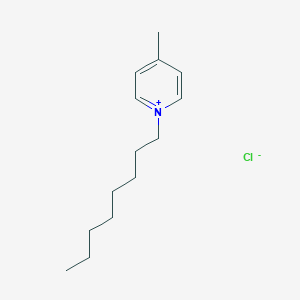
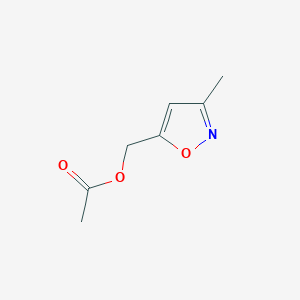
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
